8-Bromo-2-chloro-6-nitroquinazolin-4-amine
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Overview
Description
8-Bromo-2-chloro-6-nitroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClN4O2 and a molecular weight of 303.5 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The addition of bromine and chlorine atoms to the quinazoline ring.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Reduction Reactions: The gain of electrons or decrease in oxidation state.
Oxidation Reactions: The loss of electrons or increase in oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
8-Bromo-2-chloro-6-nitroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Research: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Pharmaceutical Development: Investigated for its potential use in drug formulations and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitroquinazolin-4-amine: Lacks the bromine atom.
8-Bromo-2-chloroquinazolin-4-amine: Lacks the nitro group.
6-Nitroquinazolin-4-amine: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-2-chloro-6-nitroquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the nitro group. These functional groups contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C8H4BrClN4O2 |
---|---|
Molecular Weight |
303.50 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClN4O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(10)13-7(4)11/h1-2H,(H2,11,12,13) |
InChI Key |
WBLLJMVAROOENB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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